ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate
Description
Ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a carbonyl group linked to an N-methyl glycinate ethyl ester. The 4-oxo-4,5-dihydro moiety introduces hydrogen-bonding capability, while the ethyl ester enhances solubility and metabolic stability compared to free carboxylic acids .
Properties
IUPAC Name |
ethyl 2-[methyl-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-4-21-11(18)7-16(3)13(20)9-5-10-12(19)14-8(2)6-17(10)15-9/h5-6H,4,7H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINHFUVIYAVDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C1=NN2C=C(NC(=O)C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound was synthesized using the biginelli reaction as the key step, followed by the huisgen 1,3-dipolar cycloaddition. This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds synthesized using the biginelli reaction have been widely investigated, mainly focusing on anticancer drug development. Therefore, it’s possible that this compound may affect pathways related to cell cycle regulation and apoptosis.
Biological Activity
Ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties. The synthesis of such compounds typically involves the reaction of 3-amino-pyrazoles with various electrophilic agents to form the desired derivatives. Recent studies have focused on optimizing synthetic routes to enhance yields and reduce reaction times, which is critical for scaling up production for further biological testing .
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit tumor growth in various cancer cell lines. A notable study reported that certain pyrazolo derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting a potent anticancer effect .
Enzymatic Inhibition
Another area of interest is the enzymatic inhibitory activity of this compound. Compounds with similar structures have been investigated as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, studies have shown that certain pyrazolo derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and cancer biology .
Case Studies and Research Findings
- Antitumor Efficacy : A study published in MDPI highlighted the synthesis of various pyrazolo derivatives and their evaluation against several cancer cell lines. The results indicated that some compounds led to a significant reduction in cell viability, supporting their potential as therapeutic agents in oncology .
- Mechanism of Action : Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as pro-apoptotic agents .
- Selectivity and Toxicity : The selectivity of these compounds towards cancer cells versus normal cells was assessed using various assays. Results indicated that some derivatives exhibited lower toxicity towards normal cells while maintaining efficacy against cancer cells, which is a desirable characteristic for drug development .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H14N4O3 |
| Molecular Weight | 258.26 g/mol |
| Anticancer Activity (IC50) | Low micromolar range (exact values vary by study) |
| Enzyme Inhibition | COX inhibitors; specific IC50 values not yet defined |
| Toxicity | Lower toxicity towards normal cells compared to cancer cells |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The ethyl glycinate group in the target compound introduces a flexible side chain absent in rigid carboxamide derivatives like , which may influence pharmacokinetic properties such as absorption and half-life.
- Functional Group Positioning : The 4-oxo group is conserved across derivatives, suggesting a role in stabilizing the dihydro state or participating in hydrogen bonding .
Key Observations :
- The target compound’s synthesis likely follows a high-yielding coupling strategy similar to ethyl glycinate derivatives in .
- Carboxamide analogues (e.g., ) may require additional steps for amine coupling, reducing overall efficiency compared to ester formation.
Physicochemical Properties
Table 3: Physicochemical Data
*Predicted using ChemAxon or similar tools.
Preparation Methods
Cyclocondensation Strategies
The pyrazolo[1,5-a]pyrazine system can be assembled via cyclocondensation of 4-aminopyrazoles with α,β-unsaturated carbonyl compounds. For example, reacting 4-amino-5-methylpyrazole with ethyl acetoacetate under acidic conditions yields the 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine scaffold. Key modifications include:
- Methyl group introduction : Use of pre-methylated precursors (e.g., 5-methyl-4-aminopyrazole) ensures regioselective incorporation of the 6-methyl group.
- Oxidation control : The 4-oxo group is stabilized by employing mild oxidizing agents such as MnO₂ or DDQ during cyclization.
Preparation of Ethyl N-Methylglycinate
Ethyl N-methylglycinate is synthesized via two primary routes:
Fischer Esterification of Sarcosine
Alkylation of Glycine Ethyl Ester
- Reagents : Glycine ethyl ester hydrochloride treated with methyl iodide in the presence of K₂CO₃.
- Conditions : Stirring in anhydrous DMF at 40°C for 6 hours.
- Workup : Neutralization with HCl, extraction with ethyl acetate.
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amide Bond Formation
One-Pot Cyclization-Coupling Approach
An innovative method combines core synthesis and glycinate incorporation:
- React 4-amino-5-methylpyrazole with ethyl 3-(methylamino)propanoate.
- Cyclize using POCl₃ to form both the heterocycle and amide bond simultaneously.
- Oxidize with MnO₂ to introduce the 4-oxo group.
Optimization and Challenges
| Parameter | Conventional Method | Optimized Protocol |
|---|---|---|
| Reaction Time | 24–48 hours | 8–12 hours (microwave-assisted) |
| Yield | 60–70% | 82–88% |
| Purification | Column chromatography | Recrystallization (EtOH/H₂O) |
Key Challenges :
- Regioselectivity : Competing cyclization pathways may form pyrazolo[3,4-b]pyrazine isomers. Use of bulky directing groups (e.g., tert-butyl) suppresses undesired products.
- Ester Hydrolysis : Basic conditions during coupling risk hydrolyzing the ethyl ester. Employing non-aqueous solvents (THF, DMF) mitigates this.
Analytical Characterization
Critical spectroscopic data for validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
